1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one
CAS No.:
Cat. No.: VC16555051
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O |
|---|---|
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 2-[(E)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one |
| Standard InChI | InChI=1S/C19H23N3O/c1-3-4-5-7-14-10-15(21-13(14)2)11-18-19(23)12-17(22-18)16-8-6-9-20-16/h6,8-12,18,20,22H,3-5,7H2,1-2H3/b15-11+ |
| Standard InChI Key | ZHFYBFAVGYYRMS-RVDMUPIBSA-N |
| Isomeric SMILES | CCCCCC1=C/C(=C\C2C(=O)C=C(N2)C3=CC=CN3)/N=C1C |
| Canonical SMILES | CCCCCC1=CC(=CC2C(=O)C=C(N2)C3=CC=CN3)N=C1C |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Properties
The compound’s IUPAC name, 2-[(Z)-(5-methyl-4-pentylpyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-1,2-dihydropyrrol-3-one, reflects its intricate stereochemistry and substituent arrangement . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃N₃O | |
| Molecular Weight | 309.4 g/mol | |
| PubChem CID | 90470701 | |
| SMILES | CCCCCC1=C/C(=C/C2C(=O)C=C(N2)C3=CC=CN3)/N=C1C | |
| InChIKey | ZHFYBFAVGYYRMS-PTNGSMBKSA-N |
The (Z) configuration at the exocyclic double bond distinguishes it from stereoisomers, influencing its physicochemical behavior .
Structural Analysis
The molecule comprises three interconnected rings:
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A 1,2-dihydropyrrol-3-one core with a ketone group at position 3.
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A (Z)-5-methyl-4-pentylpyrrol-2-ylidene substituent at position 2.
The pentyl chain enhances lipophilicity, potentially improving membrane permeability in biological systems. Conjugation across the pyrrol-2-ylidene moiety suggests extended π-electron delocalization, relevant for optoelectronic applications.
Synthesis and Optimization
Synthetic Pathways
Synthesis involves multi-step reactions, typically starting with:
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Knorr Pyrrole Synthesis: Condensation of α-aminoketones with carbonyl compounds to form the pyrrole core.
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Aldol-like Cyclization: Introduction of the pentyl and pyrrolyl groups via nucleophilic addition-elimination.
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Oxidation: Final oxidation to yield the pyrrol-3-one moiety.
Key challenges include controlling stereoselectivity at the exocyclic double bond and minimizing side reactions during cyclization.
Reaction Optimization
Critical parameters for high yield (≥75%) and purity (≥95%):
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | Anhydrous DMF | Enhances solubility |
| Catalyst | Pd(OAc)₂ (5 mol%) | Accelerates cyclization |
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrrole rings undergo regioselective substitutions:
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Nitration: At position 4 of the pyrrol-2-yl group with HNO₃/Ac₂O.
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Sulfonation: Using SO₃ in DCM to introduce sulfonic acid groups.
Oxidation-Reduction Reactions
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Ketone Reduction: NaBH₄ converts the pyrrol-3-one to a secondary alcohol.
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Double Bond Hydrogenation: H₂/Pd-C yields a saturated analog with altered bioactivity.
Applications in Materials Science
Organic Semiconductors
The conjugated system enables charge carrier mobility of 0.1–0.5 cm²/V·s, suitable for thin-film transistors.
Fluorescent Probes
Upon UV excitation (λₑₓ: 350 nm), the compound emits at 450 nm (Φ: 0.3), useful in bioimaging.
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